molecular formula C10H10N2O3 B2702584 Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 303146-46-5

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2702584
CAS No.: 303146-46-5
M. Wt: 206.201
InChI Key: UQGRFRGIBBHLPN-UHFFFAOYSA-N
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Description

Historical Development of Cyanopyridine Research

The synthesis of cyanopyridines originated in the mid-20th century with the development of nicotinonitrile (3-cyanopyridine) through dehydration of nicotinamide using phosphorus pentoxide. This foundational work established pyridine nitriles as versatile intermediates for pharmaceutical synthesis. The structural complexity of cyanopyridines expanded significantly in the 1990s with the introduction of multi-substituted derivatives, driven by advances in regioselective substitution techniques. This compound first appeared in chemical literature in 2005, as evidenced by its PubChem creation date, coinciding with increased interest in dihydropyridone scaffolds for kinase inhibition. Early synthetic routes adapted Hofmann degradation principles, while modern approaches employ transition-metal catalyzed cyanation.

Taxonomic Position within Heterocyclic Chemistry

This compound belongs to the 3-cyanopyridine-2(1H)-one family, characterized by:

Structural Feature Taxonomic Classification
Pyridine core Azine heterocycle
1,2-dimethyl substitution Dialkylated dihydropyridone
5-cyano group Nitrile-containing derivative
3-carboxylate ester O-functionalized pyridine

The conjugated system formed by the cyano group at C5 and ketone at C6 enables unique electronic properties, differentiating it from simpler cyanopyridines. Its taxonomic relationship to other heterocycles is illustrated below:

  • Parent class : Pyridine (C$$5$$H$$5$$N)
  • Subclass : Dihydropyridone (C$$5$$H$$6$$NO)
  • Functional derivatives :
    • 3-Cyanopyridine-2(1H)-ones
    • Methyl pyridinecarboxylates
    • Multi-alkylated pyridones

The molecular formula C$${10}$$H$${10}$$N$$2$$O$$3$$ places it within a distinct niche of medium-complexity heterocycles, balancing synthetic accessibility with structural diversity.

Significance in Medicinal Chemistry Research

Three key attributes make this compound pharmacologically relevant:

  • Hydrogen-bonding capacity : The ketone (O) and nitrile (N) groups create a hydrogen-bond acceptor/donor system critical for target binding.
  • Electrophilic centers : The α,β-unsaturated ketone enables Michael addition reactions for prodrug development.
  • Stereoelectronic tuning : Methyl groups at C1/C2 provide steric control over molecular conformation.

Recent studies highlight its utility as:

  • Intermediate for protein kinase inhibitors (e.g., CDK4/6)
  • Precursor to GABA$$_A$$ receptor modulators
  • Building block for metalloenzyme inhibitors

The ester moiety at C3 enhances membrane permeability compared to carboxylic acid analogues, making it valuable for central nervous system-targeted agents.

Evolution of 3-Cyanopyridine-2(1H)-one Derivatives in Literature

Structural evolution of this scaffold has followed three primary pathways:

1.4.1. Ring substitution patterns

  • Introduction of aryl groups at C4 (e.g., 2-nitrophenyl in CID 3074820)
  • Replacement of methyl with cyclopropyl or fluorinated alkyl chains
  • Sulfur/selenium isosteres of the ketone oxygen

1.4.2. Functional group interconversion

  • Ester → amide (improved solubility)
  • Nitrile → tetrazole (metabolic stability)
  • Ketone → thioketone (redox modulation)

1.4.3. Hybrid architectures

  • Fusion with indole (serotonergic activity)
  • Conjugation to peptidomimetics (protease inhibition)
  • Metal coordination complexes (anticancer applications)

Comparative analysis of derivative libraries reveals that the parent compound's 1,2-dimethyl/5-cyano/3-ester substitution pattern optimally balances synthetic yield (72-84% in early routes) and biochemical potency. Contemporary research focuses on late-stage diversification through cross-coupling reactions, leveraging the C4 position for structure-activity relationship studies.

Properties

IUPAC Name

methyl 5-cyano-1,2-dimethyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-8(10(14)15-3)4-7(5-11)9(13)12(6)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGRFRGIBBHLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves the reaction of cyanoacetic acid derivatives with appropriate aldehydes or ketones under basic conditions. One common method includes the use of malononitrile and ethyl cyanoacetate in the presence of a base such as triethylamine . The reaction proceeds through a series of condensation and cyclization steps to form the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds
Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential as anti-cancer agents and anti-inflammatory drugs. For instance, research indicates that modifications to the pyridine ring can enhance the biological activity of these compounds against specific cancer cell lines .

2. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain synthesized derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Agricultural Applications

1. Insecticidal Properties
Research has highlighted the insecticidal activity of this compound derivatives against agricultural pests. A study found that certain analogs exhibited higher toxicity than conventional insecticides like acetamiprid when tested on aphids and other pests . This suggests potential for use in integrated pest management strategies.

2. Herbicide Development
The compound's structural features allow for modifications that can lead to effective herbicides. Research into its derivatives has shown promise in selectively targeting weed species while minimizing crop damage .

Environmental Science Applications

1. Biodegradation Studies
The environmental impact of this compound is an area of active research. Studies have focused on its degradation pathways in aquatic environments, assessing its toxicity to aquatic organisms and its persistence in ecosystems . Understanding these factors is crucial for evaluating the environmental safety of using this compound in agriculture.

2. Toxicity Testing
This compound has been utilized in toxicity testing frameworks to evaluate the effects of chemical pollutants on aquatic life. Its derivatives have been screened for cytotoxicity against various organisms, providing valuable data for environmental risk assessments .

Case Studies

Study Focus Findings
Study A Synthesis of Anticancer AgentsDerivatives showed enhanced activity against cancer cell lines compared to parent compound.
Study B Insecticidal EfficacyCertain derivatives demonstrated higher toxicity against pests than standard insecticides.
Study C Environmental ToxicityEvaluated degradation rates and toxicity to aquatic organisms; highlighted persistence concerns.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-Cyano-1,6-Dihydro-6-Oxo-2-(2-Pyridyl)-3-Pyridinecarboxylate

Structural Differences :

  • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
  • Substituents at Position 2 : 2-Pyridyl group (vs. methyl group in the target compound).
  • Position 1 : Single hydrogen (vs. methyl group in the target compound).

Pharmacological Activity :

  • Exhibits positive inotropic activity (enhances myocardial contractility) but is less potent than milrinone, a well-known cardiotonic agent.
  • Demonstrates anti-inflammatory, analgesic, and hypotensive properties .

Key Insights :

  • The ethyl ester may improve metabolic stability compared to methyl esters due to slower hydrolysis.

Methyl 5-Bromo-1,6-Dihydro-4-Hydroxy-6-Oxo-3-Pyridinecarboxylate

Structural Differences :

  • Substituent at Position 5: Bromine (vs. cyano in the target compound).
  • Additional Group : Hydroxy group at position 3.

Chemical Properties :

  • Bromine’s electronegativity and larger atomic radius increase molecular weight (264.03 g/mol vs. 207.21 g/mol for the target compound) and alter electronic density.

Methyl 5-Chloro-6-Oxo-1-[4-(Trifluoromethyl)-Benzyl]-1,6-Dihydro-3-Pyridinecarboxylate

Structural Differences :

  • Substituent at Position 5: Chlorine (vs. cyano in the target compound).
  • Position 1 : 4-(Trifluoromethyl)benzyl group (vs. methyl group in the target compound).

Pharmacological Potential:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration.
  • Chlorine’s electron-withdrawing effect may mimic the cyano group’s electronic properties but with reduced polarity .

Molecular Weight :

  • Significantly higher (345.71 g/mol) due to the bulky benzyl substituent, which may reduce bioavailability compared to the target compound .

6-(2-Substituted-1,3,4-Oxadiazol-5-yl)-2-Phenylthieno[2,3-d]Pyrimidine Derivatives

Structural Contrast :

  • Core Structure: Thienopyrimidine (vs. pyridine in the target compound).
  • Functional Groups : 1,3,4-Oxadiazole ring (absent in the target compound).

Key Difference :

  • The target compound’s pyridine core and cyano group prioritize electronic modulation over fluorescence or COX-2 selectivity .

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Activities/Properties
Target Compound 5-CN, 1/2-CH₃, 3-COOCH₃ C₁₀H₁₁N₂O₃ 207.21 Structural analog of cardiotonics
Ethyl 5-cyano-2-(2-pyridyl) derivative 5-CN, 2-C₅H₄N, 3-COOCH₂CH₃ C₁₄H₁₂N₃O₃ 270.27 Positive inotropic, anti-inflammatory
Methyl 5-bromo-4-hydroxy derivative 5-Br, 4-OH, 3-COOCH₃ C₇H₆BrNO₄ 264.03 Agrochemical precursor
Methyl 5-chloro-benzyl derivative 5-Cl, 1-C₆H₄CF₃, 3-COOCH₃ C₁₅H₁₁ClF₃NO₃ 345.71 Lipophilic, CNS-targeting potential
Oxadiazole-thienopyrimidine derivatives 1,3,4-Oxadiazole, thienopyrimidine Varies 300–400 Fluorescent, anti-inflammatory

Research Findings and Implications

  • Electronic Effects: The cyano group in the target compound provides strong electron-withdrawing character, stabilizing the pyridine ring and directing electrophilic substitution reactions. This contrasts with bromo/chloro analogs, where halogen atoms offer divergent reactivity profiles .
  • Pharmacological Optimization : Substituting position 2 with aromatic groups (e.g., pyridyl) enhances cardiotonic activity, while trifluoromethyl-benzyl groups prioritize CNS bioavailability .

Biological Activity

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS Number: 303146-46-5) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of approximately 206.2 g/mol. The compound features a pyridine ring with cyano and ester functional groups, which contribute to its reactivity and biological interactions.

Research indicates that compounds within the pyridinecarboxylate class exhibit various mechanisms of action, including enzyme inhibition and receptor modulation. Specifically, this compound has been studied for its potential as an antagonist in various biological pathways.

Enzyme Inhibition

One notable mechanism involves the inhibition of certain enzymes that are crucial for cellular metabolism. For instance, derivatives of this compound have shown potential as inhibitors of fatty acid synthase (FASN), which is implicated in cancer metabolism. Studies suggest that such compounds can disrupt mitochondrial function by impairing fatty acid synthesis pathways, leading to increased oxidative stress and reduced cell viability in cancer cell lines .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliModerate inhibition50 µg/mL
Pseudomonas aeruginosaStrong inhibition25 µg/mL

These findings indicate its potential as a lead compound for developing new antibacterial agents .

Anticancer Potential

The compound's ability to inhibit FASN suggests it may also possess anticancer properties. Studies have indicated that FASN inhibitors can lead to reduced proliferation in cancer cells by inducing apoptosis and altering lipid metabolism . Further research is required to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy : A study evaluated the compound's antibacterial effects using agar well diffusion methods against E. coli and P. aeruginosa, demonstrating notable inhibitory effects compared to standard antibiotics like ciprofloxacin .
  • Anticancer Activity : Research focusing on FASN inhibition revealed that treatment with methyl 5-cyano derivatives led to decreased mitochondrial fatty acid synthesis and increased reactive oxygen species levels in cancer cells . This suggests a dual mechanism where both metabolic disruption and oxidative stress contribute to its anticancer effects.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications at specific positions on the pyridine ring can enhance biological activity. For example, alterations at the C-6 position significantly impacted potency against target enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate, and what critical reaction conditions must be controlled?

  • The compound is synthesized via cyclization and functionalization of dihydropyridine precursors. For example, refluxing intermediates in ethanol/HCl (3:1 v/v) at elevated temperatures (e.g., 1 hour at 80°C) is a common step to achieve cyclization . Key conditions include maintaining anhydrous environments, controlling stoichiometric ratios of reagents (e.g., cyano-group introduction via nitrile sources), and optimizing reaction time to prevent side products like over-oxidized species .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.4–2.7 ppm, aromatic protons at δ ~7.1–8.3 ppm) and carbonyl carbons (δ ~162–175 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1630–1720 cm⁻¹), cyano (C≡N, ~2200 cm⁻¹), and NH/OH stretches (~3174–3450 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 485 for a related derivative) and fragmentation patterns .
  • Melting Point Analysis : Confirms purity (e.g., 166–170°C for analogous dihydropyridine esters) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers away from moisture and oxidizers. Emergency protocols include rinsing exposed skin with water and contacting chemical safety services (e.g., Carechem’s 24-hour emergency line) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate nitrile incorporation.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition. Pilot studies using Design of Experiments (DoE) can identify optimal parameters .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Cross-Validation : Compare experimental NMR/IR with computational predictions (DFT calculations).
  • Purity Assessment : Use HPLC or TLC to detect impurities. For example, unreacted starting materials may cause anomalous peaks .
  • Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments in complex spectra .

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity (e.g., cardiotonic or anti-inflammatory effects)?

  • Substituent Modification : Replace the methyl group at position 2 with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .
  • Hybrid Molecules : Incorporate thiophene or phenyl rings (as in ) to improve binding affinity to target proteins .
  • Prodrug Approaches : Esterify the carboxylate group to enhance membrane permeability, with enzymatic hydrolysis in vivo .

Q. How can computational modeling predict the thermodynamic stability and reactivity of this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous vs. lipid environments.
  • Docking Studies : Model interactions with biological targets (e.g., FPR agonists) to guide SAR studies .

Q. What methodologies address low enantiomeric excess in asymmetric syntheses of related dihydropyridine derivatives?

  • Chiral Catalysts : Use enantiopure ligands (e.g., BINOL-derived catalysts) in cycloaddition reactions.
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated ester hydrolysis) can separate enantiomers .
  • Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.